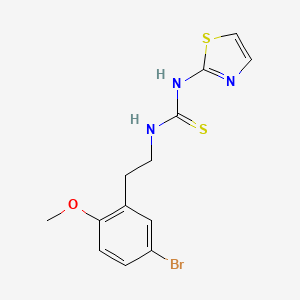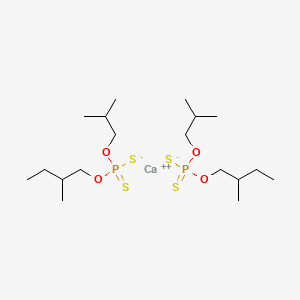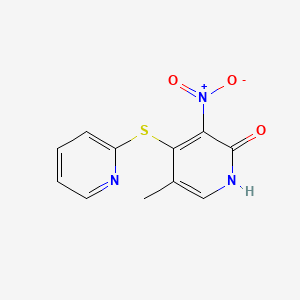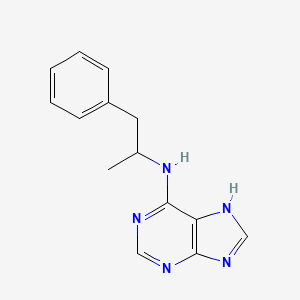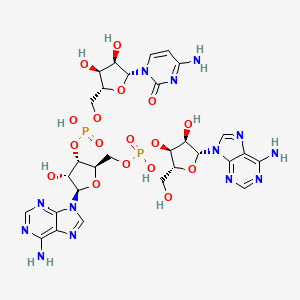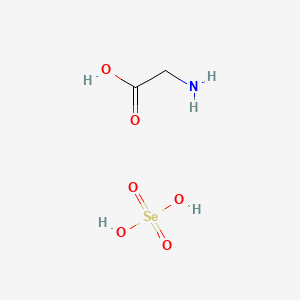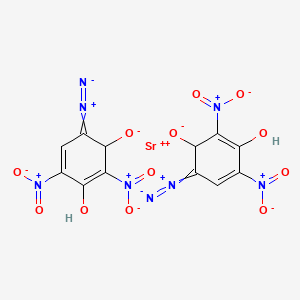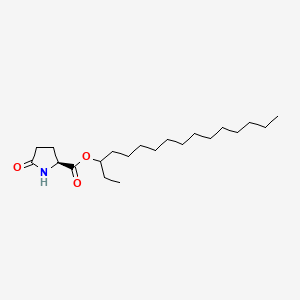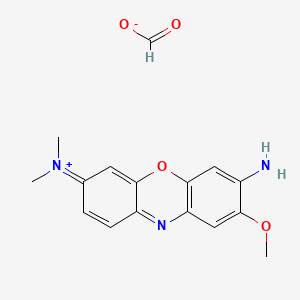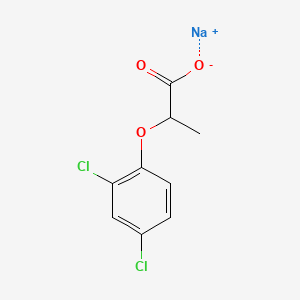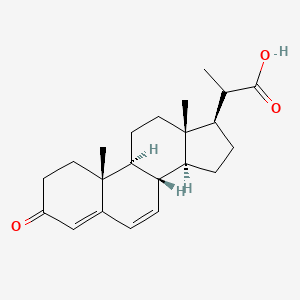
3-Oxopregna-4,6-diene-20-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxopregna-4,6-diene-20-carboxylic acid is a steroidal compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pregna-diene and is characterized by the presence of a keto group at the third position and a carboxylic acid group at the twentieth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopregna-4,6-diene-20-carboxylic acid can be achieved through a combination of microbial and chemical processes. One notable method involves the conversion of phytosterols to the target compound using engineered strains of Mycolicibacterium neoaurum. The process includes several steps:
Hydrolysis: The initial step involves the hydrolysis of phytosterols to produce intermediates.
Decarboxylation and Rearrangement: The intermediates undergo decarboxylation and rearrangement to form the desired compound.
Dehydration and Dehydrogenation: The final steps involve dehydration and dehydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure higher yields and purity, often involving the use of bioreactors and advanced purification techniques .
化学反应分析
Types of Reactions
3-Oxopregna-4,6-diene-20-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
3-Oxopregna-4,6-diene-20-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of corticosteroids and other steroid-based drugs.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用机制
The mechanism of action of 3-Oxopregna-4,6-diene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways related to steroid biosynthesis. Its effects are mediated through binding to receptors and altering gene expression, leading to various physiological outcomes .
相似化合物的比较
Similar Compounds
Pregnatetraenedione: Another similar compound used as a precursor in corticosteroid synthesis.
Uniqueness
3-Oxopregna-4,6-diene-20-carboxylic acid is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its applications in various fields, particularly in the synthesis of steroidal drugs, highlight its importance compared to other similar compounds .
属性
CAS 编号 |
87707-05-9 |
|---|---|
分子式 |
C22H30O3 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4-5,12-13,16-19H,6-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |
InChI 键 |
GKQIKNSSTFSCDK-VJFOQZSSSA-N |
手性 SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C(=O)O |
规范 SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


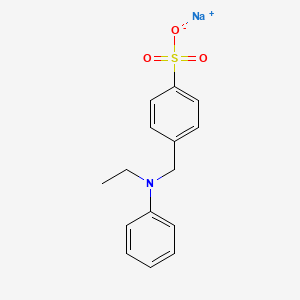
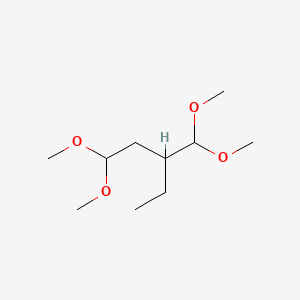
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
